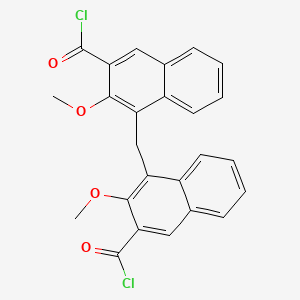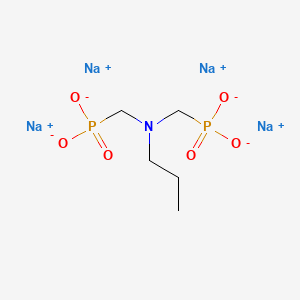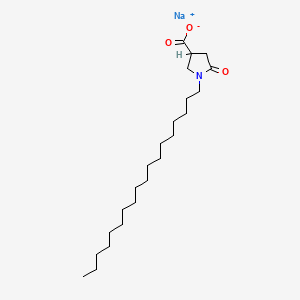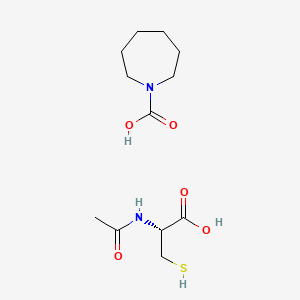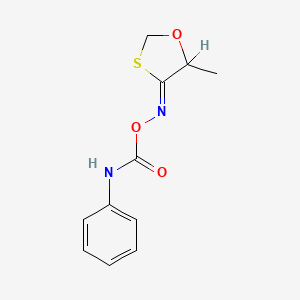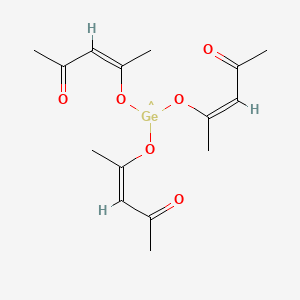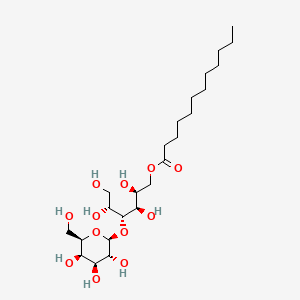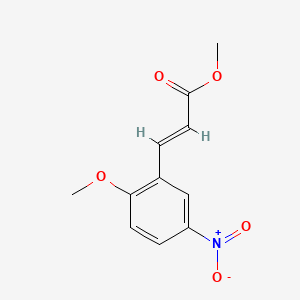
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The key steps involve decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The nitration at the 5-position of the benzene ring is achieved using nitric acid in acetic acid, resulting in the desired regioisomer as a single product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acrylate moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2,4-dimethoxy-5-nitrophenyl)acrylate: Similar structure with an additional methoxy group.
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: Contains an acetyl group instead of a methoxy group.
Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate: Contains a furyl ring instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
94006-37-8 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+ |
InChI-Schlüssel |
OWLBJCIGCQVGCE-ZZXKWVIFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


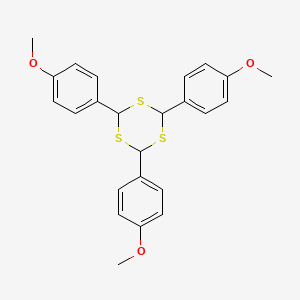
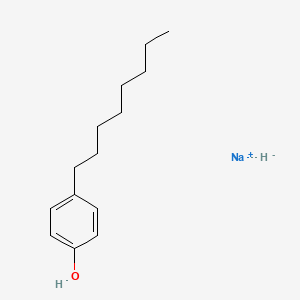
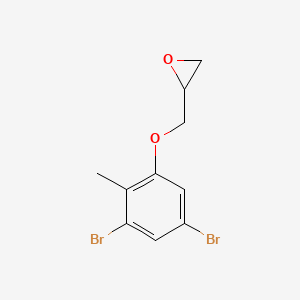

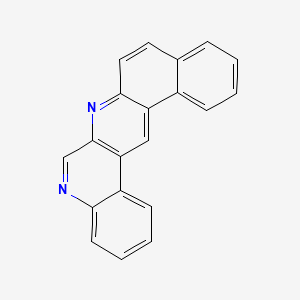
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
